N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine
Description
Contextualizing the Compound within the Landscape of Amino Acid Derivatives and Peptide Chemistry
N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine is a quintessential example of a complex amino acid derivative used in peptide chemistry and pharmaceutical development. tcichemicals.com It can be viewed as a conjugate molecule, formed by linking two distinct amino acid-like structures: L-alanine and (S)-2-(benzyloxycarbonylamino)-4-phenylbutanoic acid (a protected form of homophenylalanine). This covalent linkage forms a molecule that, while not a true dipeptide due to the nature of the substitution, shares characteristics with them and is handled using similar synthetic principles, such as those found in solution-phase peptide synthesis. sigmaaldrich.com
Significance of Stereochemistry in the Compound's Molecular Architecture
The molecular architecture of this compound is defined by two specific stereocenters, the presence and configuration of which are critical to its function. The nomenclature "1-(S)" refers to the stereochemistry at the alpha-carbon of the 3-phenylpropyl substituent, while "L-alanine" designates the natural stereoisomer of alanine (B10760859), which is also (S). This specific (S,S) configuration is not arbitrary; it is dictated by the stereospecific requirements of the biological target of the final drug product.
Enzymes, such as the angiotensin-converting enzyme, possess three-dimensional active sites that selectively bind molecules with a precise spatial arrangement of atoms. For an inhibitor to be effective, it must fit into this active site with high affinity. The use of a stereochemically pure intermediate like this compound is essential to ensure that the final pharmaceutical product, such as Imidapril, has the correct three-dimensional shape to interact effectively with its target. google.com Synthesis methods are therefore carefully designed to control these chiral centers, often employing chiral catalysts or starting from naturally chiral precursors like L-alanine to achieve high enantiomeric purity. google.com
Overview of Academic Research Trajectories for Complex Amino Acid Conjugates
The use of this compound as a synthetic intermediate exemplifies a major trajectory in modern chemical and pharmaceutical research: the creation and application of complex amino acid conjugates. This field involves covalently linking amino acids or peptides to other molecules, which can be other amino acids, bioactive natural products, or synthetic scaffolds. The goals of creating these conjugates are diverse and include enhancing pharmacological activity, improving pharmacokinetic properties (such as absorption and stability), and enabling targeted drug delivery.
Research in this area focuses on several key aspects:
Development of Novel Synthetic Methods: A significant portion of research is dedicated to creating efficient and stereoselective methods for forming the conjugate bond. For instance, patents describe multi-step reactions involving addition and hydrogenation under the influence of specific catalysts to produce N-substituted alanine derivatives with high yield and purity. google.com
Prodrug Design: Amino acid conjugates are frequently used as prodrugs, where the amino acid portion is cleaved in vivo to release the active drug. This can improve a drug's solubility or its transport across biological membranes.
Creation of Peptidomimetics: By incorporating unnatural amino acid derivatives and forming non-standard linkages, researchers create molecules that mimic the structure of natural peptides but have enhanced stability against enzymatic degradation. The structure of this compound, which serves as a backbone for ACE inhibitors, is a classic example of a peptidomimetic designed to inhibit a peptidase enzyme.
The trajectory, therefore, moves from fundamental synthetic chemistry to applied medicinal chemistry, where these complex conjugates serve as the direct precursors to next-generation therapeutics. americanchemicalsuppliers.compharmaffiliates.com
Structure
3D Structure
Properties
IUPAC Name |
2-[(1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-15(19(22)23)21-18(13-12-16-8-4-2-5-9-16)20(24)25-14-17-10-6-3-7-11-17/h2-11,15,18,21H,12-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFXILKNOGXPCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 1 S Cbz 3 Phenylpropyl L Alanine
Historical and Contemporary Approaches to the Formation of the Compound
The synthesis of N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine and its analogues, such as N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine—a key intermediate for several Angiotensin-Converting Enzyme (ACE) inhibitors—has evolved significantly. researchgate.netcore.ac.uk Early methods often relied on the coupling of racemic intermediates followed by challenging diastereomeric separations. Contemporary approaches, however, prioritize stereoselectivity from the outset.
A prevalent modern strategy involves the reductive amination of a keto-acid or keto-ester precursor with an L-alanine derivative. For instance, a common route to the analogous ethoxycarbonyl compound involves the reaction of ethyl 2-oxo-4-phenylbutanoate with L-alanine, followed by catalytic hydrogenation. This two-step, one-pot process is highly efficient and stereoselective. Adapting this for the target molecule would involve reacting 2-oxo-4-phenylbutanoic acid with a Cbz-protected L-alanine derivative or, more plausibly, reacting the keto acid with L-alanine followed by N-protection with benzyl (B1604629) chloroformate.
Another established method is the Michael addition of an L-alanine derivative to a benzoyl acrylate (B77674) precursor. For example, the reaction of an L-alanine ester with ethyl (E)-3-benzoylacrylate can yield an addition product, which is then hydrogenated to give the final compound. google.com This approach offers good control over the stereochemistry at the L-alanine moiety.
Enzymatic synthesis has also emerged as a powerful tool. Lipases, such as Novozym 435, have been used to catalyze the stereoselective condensation of β-benzoyl acrylate with L-alanine derivatives, yielding intermediates with high chiral purity (>99%) for ACE inhibitors. core.ac.uk This biocatalytic approach highlights a move towards greener and more specific synthetic methods.
Strategies for Stereoselective Synthesis
Achieving the correct stereoconfiguration at both chiral centers is paramount. The primary strategies to ensure high diastereoselectivity include asymmetric reductive amination, the use of chiral auxiliaries, and enantioselective hydrogenation.
Asymmetric reductive amination is a cornerstone for the synthesis of chiral amines and amino acid derivatives. This can be achieved through both chemical and biocatalytic methods. In the context of this compound, this would typically involve the condensation of 2-oxo-4-phenylbutanoic acid with L-alanine to form an intermediate imine, which is then stereoselectively reduced.
Transition metal catalysts, particularly those based on rhodium and iridium with chiral phosphine (B1218219) ligands, are highly effective for the asymmetric hydrogenation of C=N bonds. nih.gov While direct examples for this specific molecule are not prevalent in the literature, the principles are well-established for similar substrates.
Biocatalysis offers a highly selective alternative. Imine reductases (IREDs) and reductive aminases (RedAms) can catalyze the reductive coupling of keto acids and amines with excellent enantioselectivity under mild conditions. This enzymatic approach avoids the need for protecting groups and often proceeds with high efficiency.
Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. nih.gov In the synthesis of molecules like this compound, a chiral auxiliary could be attached to the 2-oxo-4-phenylbutanoic acid precursor. For example, Evans oxazolidinones or α-phenylethylamine can be used to control the stereoselective introduction of the amino group. nih.gov
A notable strategy involves the use of Ni(II) complexes of Schiff bases formed between a chiral auxiliary (like (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) and an amino acid. tcichemicals.comnih.gov These complexes facilitate highly diastereoselective alkylation or Michael addition reactions, allowing for the construction of the desired carbon skeleton with precise stereocontrol. nih.govysu.am After the key bond-forming step, the auxiliary is cleaved and can often be recycled.
Enantioselective hydrogenation is a powerful technique for establishing stereocenters, particularly in the reduction of prochiral enamines or ketones. rsc.org For the synthesis of the target compound, an enamine precursor could be formed from 2-oxo-4-phenylbutanoic acid and a Cbz-protected L-alanine derivative. The subsequent hydrogenation of the C=C bond in the presence of a chiral catalyst, such as a Rhodium-phosphine complex (e.g., Rh-TangPhos), can proceed with high enantioselectivity. nih.govfigshare.com
Catalytic hydrogenation is also crucial for the reductive amination step, where the in-situ formed imine is reduced. Catalysts like Palladium on carbon (Pd/C) are commonly used. total-synthesis.com The stereochemical outcome is often influenced by the existing chiral center in the L-alanine moiety, a process known as substrate-directed stereocontrol.
The table below summarizes typical catalysts and conditions used in enantioselective hydrogenation for related substrates.
| Catalyst System | Substrate Type | Typical Conditions | Enantioselectivity (% ee) | Reference |
|---|---|---|---|---|
| [Rh(cod){(2S,4S)-ptbp-skewphos}]OTf / K₂CO₃ | Tetrasubstituted Enamine | H₂ (1.0 MPa), 2-propanol, 50°C | >95% | acs.org |
| Rh-TangPhos | N-aryl β-enamino esters | H₂, various solvents | up to 96.3% | nih.gov |
| Iridium / f-spiroPhos | N-Boc-protected amino ketones | H₂, various solvents | up to 97% | nih.gov |
Optimization of Reaction Conditions and Process Efficiency
Optimizing reaction parameters is crucial for maximizing yield, purity, and process efficiency, especially for industrial-scale synthesis. Key variables include the choice of catalyst, solvent, temperature, pressure, and reaction time.
In peptide coupling reactions to form the dipeptide structure, reagents like N,N'-dicyclohexylcarbodiimide (DCC) are often used. mdpi.com The optimization of such couplings involves controlling the stoichiometry of reactants, managing side reactions, and selecting appropriate solvent systems to ensure high conversion and minimize racemization. nih.govnih.gov
For hydrogenation reactions, the catalyst loading, hydrogen pressure, and temperature are critical. For instance, in the synthesis of the ethoxycarbonyl analogue, the reaction is typically run at a pressure of 0.3 MPa using a 10 wt% Pd/C catalyst. nih.gov The addition of thiourea (B124793) derivatives as catalyst promoters can enhance selectivity and improve the efficiency of product separation. nih.gov
The choice of solvent can also significantly impact the reaction outcome. Solvents like isopropanol (B130326) are often used for hydrogenation, while dichloromethane (B109758) or toluene (B28343) may be used in other steps. nih.gov Process efficiency is further enhanced by developing one-pot procedures that minimize intermediate workup and purification steps, reducing solvent waste and production time. researchgate.net
The following table details optimized conditions for a related synthesis.
| Parameter | Condition | Effect | Reference |
|---|---|---|---|
| Catalyst | 10 wt% Palladium on Carbon | Efficient hydrogenation of precursor | nih.gov |
| Catalyst Promoter | N,N'-diphenylthiourea | Improves selectivity and separation | nih.gov |
| Hydrogen Pressure | 0.3 MPa | Optimal for hydrogenation reaction | nih.gov |
| Solvent | Isopropanol | Effective solvent for hydrogenation | nih.gov |
| Purification Solvent | Methyl tert-butyl ether | Used for pulping and purification | nih.gov |
Advanced Purification Techniques for Stereochemically Pure Products
The isolation of the stereochemically pure (S,S)-isomer of this compound requires effective purification methods to remove starting materials, reagents, and unwanted diastereomers.
A common initial purification step involves filtration and decolorization of the crude product using activated carbon to remove catalyst residues and colored impurities. nih.gov The product is then typically isolated by concentration of the solvent and precipitation.
Crystallization is a powerful technique for purifying the final product and separating diastereomers. The crude product can be dissolved in a suitable solvent (e.g., boiling water for the ethoxycarbonyl analogue) and then cooled to induce crystallization of the desired isomer, leaving impurities and other stereoisomers in the mother liquor. tcichemicals.com Pulping the crude product in a solvent like methyl tert-butyl ether at low temperatures (0-10°C) is another effective method to enhance purity. nih.gov
For challenging separations, chromatographic techniques are employed. Reversed-phase High-Performance Liquid Chromatography (HPLC) is a standard method for both analytical assessment of purity and preparative-scale purification of peptides and their derivatives. waters.com Ion-exchange chromatography can also be utilized, taking advantage of the acidic and basic functional groups within the molecule to achieve separation. waters.com The purity and enantiomeric excess (ee) of the final product are typically confirmed by analytical HPLC using a chiral stationary phase.
Chemical Reactivity and Transformation Mechanisms
Reaction Pathways Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, most commonly through reactions that form esters or amides. These transformations require the activation of the carboxyl group to enhance its electrophilicity, thereby facilitating nucleophilic attack by an alcohol or an amine.
Esterification: The conversion of the carboxylic acid to an ester can be accomplished through various methods. Enzymatic approaches using proteases like alcalase have demonstrated high efficiency and selectivity for the α-carboxylic acid group under mild conditions, accommodating a range of alcohols from simple methyl and ethyl to more complex benzyl (B1604629) and tert-butyl groups. researchgate.net Chemical methods often involve the use of coupling agents. For instance, carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), facilitate esterification, though care must be taken to avoid side reactions. acs.orgpeptide.com Another pathway involves the pre-activation of the carboxylic acid as an N-hydroxysuccinimide (NHS) ester, which can then react with an alcohol in the presence of DMAP. core.ac.uk
Amidation (Peptide Bond Formation): Amidation at the carboxylic acid terminus is a critical reaction, forming the basis of peptide synthesis. This process involves coupling the activated carboxylic acid with a free amino group of another amino acid or peptide. The activation step is crucial and can be achieved using numerous reagents. A common method utilizes a carbodiimide (B86325) like DCC, often in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to accelerate the reaction and, critically, to suppress racemization. peptide.commdpi.com The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. mdpi.com
Alternatively, N-Cbz-protected amino acids can be activated with methanesulfonyl chloride in the presence of N-methylimidazole to react with amines, yielding the corresponding amides efficiently. organic-chemistry.org Another strategy involves converting the N-Cbz protected acid into an N-acylbenzotriazole, which serves as an effective acylating agent for unprotected amino acids, proceeding with high chiral purity. researchgate.net
Table 1: Selected Methods for the Esterification of N-Cbz-Protected Amino Acids/Peptides
| Method | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| Enzymatic Esterification | Alcalase, Molecular Sieves | High selectivity for α-carboxylic acid; mild conditions; high yields (72-92%). | researchgate.net |
| Carbodiimide Coupling | DCC or DIC, DMAP | Common chemical method; potential for side reactions and racemization. | acs.orgpeptide.com |
| Active Ester Conversion | N-hydroxysuccinimide (NHS) ester intermediate, DMAP | Simple procedure using stable, pre-activated esters under mild conditions. | core.ac.uk |
Transformations Involving the Cbz Protecting Group
The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in peptide synthesis due to its unique stability and deprotection profile. ijacskros.com
The removal of the Cbz group is most commonly and cleanly achieved through catalytic hydrogenolysis. ijacskros.com
Catalytic Hydrogenolysis: This is the most prevalent method for Cbz deprotection. The reaction involves treating the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). total-synthesis.com The mechanism involves the reductive cleavage of the benzylic C-O bond, generating toluene (B28343) and an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates (loses CO₂) to liberate the free amine. total-synthesis.com Transfer hydrogenation, using hydrogen donors like triethylsilane in the presence of Pd/C, offers a milder, non-gaseous alternative. organic-chemistry.org
Acidolysis: While generally stable to mild acids, the Cbz group can be cleaved under harsh acidic conditions, such as with strong hydrobromic acid (HBr) in acetic acid. This method is less common due to its harshness, which can affect other sensitive functional groups.
Other Methods: Less frequently, cleavage can be achieved using other reagents. For instance, aluminum chloride (AlCl₃) in a fluorinated solvent provides a convenient method that tolerates other reducible groups. organic-chemistry.org Nucleophilic reagents, such as 2-mercaptoethanol (B42355) with a base, can also deprotect Cbz groups on substrates sensitive to standard hydrogenolysis or acidolysis. organic-chemistry.org
The utility of the Cbz group stems from its defined stability profile, which allows for selective protection and deprotection in multi-step syntheses. It is known for its stability in basic and mildly acidic environments, making it orthogonal to other common amine protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc). total-synthesis.com
Base Stability: The Cbz group is stable to bases such as sodium hydroxide, sodium carbonate, and amines like piperidine (B6355638), which is used to cleave the Fmoc group. ijacskros.comtotal-synthesis.com
Acid Stability: It is resistant to mild acids, including trifluoroacetic acid (TFA), which is typically used for Boc group removal. total-synthesis.com However, it is labile to strong, non-nucleophilic acids.
Reactivity towards Nucleophiles: The Cbz group is generally stable to most nucleophiles used in peptide synthesis.
Reductive Conditions: Its primary vulnerability is to catalytic hydrogenation, which forms the basis of its removal. ijacskros.comtotal-synthesis.com
Table 2: Stability Profile of the Cbz Protecting Group
| Condition/Reagent Class | Specific Examples | Stability of Cbz Group | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Cleaved | ijacskros.comtotal-synthesis.com |
| Strong Acid | HBr in Acetic Acid | Cleaved | total-synthesis.com |
| Mild Acid | Trifluoroacetic Acid (TFA) | Stable | total-synthesis.com |
| Bases | Piperidine, NEt₃, NaHCO₃ | Stable | ijacskros.comtotal-synthesis.com |
| Nucleophiles | Amines (for coupling) | Stable | organic-chemistry.org |
Stereochemical Integrity During Chemical Reactions
Maintaining the stereochemical integrity of chiral centers is paramount in the synthesis of bioactive molecules. In peptide synthesis, the α-carbon of an activated amino acid is susceptible to racemization, which can lead to a loss of biological activity. highfine.com
The primary mechanism for racemization during peptide coupling involves the formation of a planar 5(4H)-oxazolone intermediate from the activated amino acid. bachem.com The ease of formation of this intermediate is highly dependent on the nature of the N-terminal protecting group. N-acyl groups (like acetyl) readily promote oxazolone (B7731731) formation, leading to significant racemization. nih.gov
In contrast, urethane-based protecting groups, such as Cbz, are known to be highly effective at suppressing racemization. bachem.com The electron-donating nature of the urethane (B1682113) oxygen disfavors the cyclization required to form the oxazolone intermediate. nih.gov Studies have consistently shown that coupling reactions involving N-Cbz-protected amino acids proceed with high levels of stereochemical retention. For example, the amidation of N-Cbz-amino acids with aryl amines using methanesulfonyl chloride and N-methylimidazole, or the coupling of N-Cbz-aminoacylbenzotriazoles with unprotected amino acids, occurs with minimal to no detectable racemization. organic-chemistry.orgresearchgate.net
Investigations into Reaction Kinetics and Thermodynamics
While detailed thermodynamic data (e.g., ΔH, ΔS, ΔG) for reactions involving N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine are not extensively reported in publicly available literature, kinetic studies on analogous systems provide valuable insights.
A kinetic study on the synthesis of the dipeptide Cbz-Phe-Leu using DCC as a condensing agent highlighted several factors influencing the reaction rate and yield. mdpi.com The study found that an excess of the DCC coupling agent was necessary due to the occurrence of side reactions involving the consumption of the activated Cbz-amino acid, such as the formation of N-acylurea. mdpi.com The reaction yield was also sensitive to the pH and water content of the reaction medium, with optimal conditions identified to maximize the desired coupling reaction over competing side reactions. mdpi.com
Table 3: Kinetic Parameters for Cbz-Phe-Leu Synthesis Using DCC
| Parameter Varied | Condition | Observation | Reference |
|---|---|---|---|
| DCC Concentration | Varied from 3 to 10 mol/m³ | Excess DCC required to overcome side reactions and drive synthesis. | mdpi.com |
| pH | Varied from 3 to 7 | Maximum yield observed around pH 5, balancing amine nucleophilicity and substrate solubility/enrichment. | mdpi.com |
| Water Content (w₀) | Varied from 10 to 40 | Optimum yield at w₀ = 28, indicating a balance between promoting the reaction and accelerating side reactions. | mdpi.com |
From a thermodynamic perspective, peptide bond formation is an endergonic process, requiring an input of energy. This is achieved through the chemical energy stored in the activating agents (e.g., carbodiimides), which convert the carboxylic acid into a more reactive, higher-energy intermediate. In contrast, the cleavage of the Cbz group by hydrogenolysis is a thermodynamically favorable (exergonic) process, driven by the formation of stable products like toluene and carbon dioxide.
Role As a Synthetic Intermediate and Building Block
Incorporation into Peptidic and Peptidomimetic Scaffolds
N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine is exceptionally well-suited for solution-phase peptide synthesis. sigmaaldrich.comchemicalbook.com Its primary application involves its incorporation into peptidomimetic structures, most notably as the cornerstone for a class of drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors. The synthetic pathway to these drugs showcases the utility of this building block.
The process typically begins with the chemical activation of the alanine (B10760859) carboxyl group. This is often achieved by converting the parent molecule into its N-carboxyanhydride (NCA) derivative, a highly reactive species primed for forming amide (peptide) bonds. sigmaaldrich.com This activation step is crucial for efficient coupling with other amino acids or their esters. For example, a process for creating the N-carboxyanhydride involves reacting N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine with trichloromethylchloroformate (diphosgene) in a suitable solvent like dichloromethane (B109758) to yield the crystalline NCA derivative with high purity and in quantitative yield. chemicalbook.com
Once the NCA is formed, it can be reacted directly with another amino acid, such as L-proline, in the presence of a base. This condensation reaction efficiently forms a new peptide bond, yielding the dipeptide-like structure of the target drug. sigmaaldrich.com This method is remarkably effective, producing the desired product in nearly quantitative yields with minimal side reactions, which is a significant advantage in pharmaceutical manufacturing. sigmaaldrich.com
The following table summarizes prominent ACE inhibitors that are synthesized using N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine or its N-carboxyanhydride derivative as a key building block.
| Target Molecule (ACE Inhibitor) | Coupled Amino Acid/Component |
| Enalapril | L-Proline |
| Ramipril | Cyclopentylglycine (via intermediate) |
| Trandolapril | (2S,3aR,7aS)-Octahydroindole-2-carboxylic acid |
| Delapril | Indoline-2-carboxylic acid |
| Imidapril | (4S,7S)-1,4-dicarboxyperhydroazepine |
| Quinapril | (2S,3aS,7aS)-1,2,3,3a,4,5,6,7-octahydroindole-2-carboxylic acid |
This table illustrates the incorporation of the core scaffold into various complex peptidomimetic drugs.
Precursor in the Synthesis of Structurally Related Analogs and Derivatives
The utility of N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine extends beyond a single target molecule, serving as a common precursor for a family of structurally related active pharmaceutical ingredients. chemicalbook.com Its role as an intermediate for drugs like Ramipril and Moexipril underscores its importance as a starting point for multiple therapeutic agents. chemicalbook.com
By modifying the synthetic pathway or the coupling partner, a variety of analogs and derivatives can be generated. The synthesis of different ACE inhibitors is a prime example of this, where the core N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine unit is condensed with various cyclic amino acids to produce a range of drugs with distinct pharmacological profiles. sigmaaldrich.com This modular approach is a cornerstone of modern drug development, allowing for the systematic modification of a lead structure to optimize its efficacy and properties.
Beyond the final drug products, this compound is also a precursor to related substances, such as process impurities and metabolites, which are crucial for analytical and toxicological studies. For instance, Enalapril diketopiperazine is a known impurity that can be formed from this synthetic route. chemicalbook.com
The table below lists some of the key derivatives and analogs synthesized from N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine.
| Derivative/Analog | Class / Application |
| N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride | Activated Intermediate |
| Enalapril | ACE Inhibitor Drug |
| Ramipril | ACE Inhibitor Drug |
| Moexipril | ACE Inhibitor Drug |
| Imidapril | ACE Inhibitor Drug |
| N2-(1S-Ethoxycarbonyl-3-phenylpropyl)-N6-trifluoroacetyl-L-lysine | Lysine-based Derivative |
This table demonstrates the role of the title compound as a central precursor to a variety of molecules.
Utility in Divergent Synthetic Pathways
While prominently used in convergent syntheses targeting specific, complex molecules, N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine also demonstrates utility in what can be considered a limited form of a divergent synthetic strategy. In this context, the activated N-carboxyanhydride derivative serves as a common branching point. From this single, readily prepared intermediate, chemists can introduce diversity by reacting it with a library of different amino acids or amine-containing fragments. sigmaaldrich.com
This approach allows for the efficient production of a series of related peptidomimetic compounds. Each new compound retains the core N-(1-ethoxycarbonyl-3-phenylpropyl)-L-alanyl structure, which is known to be important for binding to the target enzyme, but features a different "R-group" introduced by the new amino acid. This strategy was instrumental in the discovery and development of the wide range of ACE inhibitors currently available, as it enabled researchers to systematically probe the structure-activity relationship of the C-terminal amino acid residue. sigmaaldrich.com Although the structural diversity generated is confined to a specific chemical class, this method exemplifies a powerful and efficient strategy in medicinal chemistry for optimizing a lead scaffold.
Challenges and Opportunities in Large-Scale Chemical Synthesis
Transitioning the synthesis of N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine and its derivatives from the laboratory to industrial-scale production presents both challenges and opportunities.
A significant historical challenge revolved around the preparation of its N-carboxyanhydride (NCA) intermediate. sigmaaldrich.com Early methods frequently employed highly toxic and hazardous reagents such as phosgene (B1210022), diphosgene, or triphosgene. sigmaaldrich.com While effective, the use of phosgene on an industrial scale requires specialized infrastructure and stringent safety protocols to prevent accidental release, adding complexity and cost to the manufacturing process. sigmaaldrich.com The use of solid triphosgene, while easier to handle, still produces toxic vapor when heated and results in pollutive effluents. sigmaaldrich.com Alternative non-phosgene methods using reagents like N,N'-carbonyldiimidazole were developed but proved to be economically challenging due to the high cost of the reagent. sigmaaldrich.com
These challenges have spurred innovation, leading to significant opportunities for process improvement. Newer, safer, and more cost-effective methods have been developed. One such advancement is a non-phosgene process that first reacts the parent compound with an alkyl chloroformate, followed by treatment with an acyl group activation reagent to induce cyclization to the NCA. sigmaaldrich.com This method avoids the direct use of phosgene and provides high yields. sigmaaldrich.com
The table below compares different synthetic approaches, highlighting the evolution of the manufacturing process.
| Method | Key Reagents | Advantages | Disadvantages |
| Phosgenation | Phosgene, Diphosgene, or Triphosgene | High Yield | Highly toxic reagents, safety concerns, pollution |
| CDI Method | N,N'-Carbonyldiimidazole (CDI) | Non-phosgene | High cost of reagent |
| Chloroformate Method | Ethyl Chloroformate, Thionyl Chloride | Non-phosgene, Safer, High Yield (82-91%) | Multi-step process |
| Improved Catalysis | Thiourea (B124793)/Urea Catalyst, Pd/C Hydrogenation | High Selectivity, High Overall Yield, Short Route, Industrially Applicable | Requires specific catalyst technology |
This table provides a comparative overview of the challenges and opportunities in the large-scale synthesis of the compound and its key derivative.
Structural and Spectroscopic Characterization in Research Contexts
Advanced Spectroscopic Methods for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to piece together the molecular puzzle.
For N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine, ¹H NMR spectroscopy would provide information about the number and type of hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl and benzyloxycarbonyl (Cbz) groups, the aliphatic protons of the propyl chain, the methine and methyl protons of the alanine (B10760859) residue, and the amine proton. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, would reveal adjacent protons, thus helping to establish the connectivity of the carbon skeleton.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule, including the carbonyl carbons of the ester and amide groups, which are not visible in ¹H NMR.
The stereochemistry of the two chiral centers—(S) at the phenylpropyl moiety and (L) at the alanine moiety—is a critical aspect of the molecule's identity. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the spatial proximity of protons. By observing correlations between specific protons, the relative configuration of the stereocenters can be inferred.
Predicted ¹H NMR Data for this compound This table is predictive and based on standard chemical shift values for similar structural motifs.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Alanine-CH₃ | ~1.3-1.5 | Doublet (d) |
| Propyl-CH₂ (C2) | ~1.9-2.2 | Multiplet (m) |
| Propyl-CH₂ (C3) | ~2.6-2.9 | Multiplet (m) |
| Alanine-CH | ~3.5-3.8 | Quartet (q) |
| Propyl-CH (C1) | ~3.9-4.2 | Multiplet (m) |
| Cbz-CH₂ | ~5.1 | Singlet (s) |
| Phenyl & Cbz-Ar-H | ~7.1-7.4 | Multiplet (m) |
Predicted ¹³C NMR Data for this compound This table is predictive and based on standard chemical shift values.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Alanine-CH₃ | ~18-20 |
| Propyl-C2 | ~30-33 |
| Propyl-C3 | ~34-37 |
| Alanine-CH | ~50-53 |
| Propyl-CH | ~58-61 |
| Cbz-CH₂ | ~67-69 |
| Phenyl & Cbz Aromatic-C | ~126-138 |
| Phenyl-C (ipso) | ~140-142 |
| Cbz-C=O | ~156-158 |
| Alanine-C=O | ~174-177 |
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound with high precision. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula of a compound by measuring its exact mass.
The molecular formula for this compound is C₂₂H₂₆N₂O₅. An HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecular ion, [M+H]⁺. The experimentally measured exact mass would then be compared to the theoretically calculated value to confirm the elemental composition. For a related compound, N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine, HRMS was used to confirm that the theoretical and experimental values were proximate, which verified the synthesis of the product. google.com
Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion. The resulting fragmentation pattern provides structural information, confirming the sequence and connectivity of the different parts of the molecule, such as the Cbz group, the phenylpropyl unit, and the alanine residue.
Expected High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M] | C₂₂H₂₆N₂O₅ | 414.1842 |
| [M+H]⁺ | C₂₂H₂₇N₂O₅⁺ | 415.1914 |
| [M+Na]⁺ | C₂₂H₂₆N₂O₅Na⁺ | 437.1734 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis of this compound, chromatography is essential for monitoring the reaction, isolating the final product, and assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the final compound. chemicalbook.com Using a reversed-phase column, the sample is passed through the system, and a detector (commonly UV-Vis, set to a wavelength where the aromatic rings absorb light) measures the concentration of the compound as it elutes. The purity is calculated from the relative area of the peak corresponding to the product. In synthetic processes for similar compounds, HPLC is used to confirm purity levels greater than 98%. chemicalbook.com
Given the presence of two stereocenters, four possible stereoisomers could exist. Chiral HPLC, which uses a stationary phase that can distinguish between enantiomers and diastereomers, is crucial for confirming the stereochemical purity of the desired (S,L)-isomer and quantifying the enantiomeric excess (ee). chemicalbook.com
Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of a chemical reaction's progress. chemicalbook.com It allows chemists to quickly separate reactants, products, and byproducts, providing a snapshot of the reaction's state. Following isolation, purification can be achieved through techniques like flash column chromatography or preparative HPLC, which separates the desired compound from any remaining impurities. google.com
Typical HPLC Parameters for Analysis of Related Compounds
| Parameter | Description |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~215 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
X-ray Crystallography for Absolute Configuration Determination (if applicable)
While NMR and chiral chromatography can establish relative stereochemistry and enantiomeric purity, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of a molecule's absolute configuration and three-dimensional structure in the solid state.
This technique requires growing a high-quality single crystal of the compound, which is not always feasible. If a suitable crystal of this compound could be obtained, it would be irradiated with X-rays. The resulting diffraction pattern is used to calculate the positions of each atom in the crystal lattice, yielding a precise 3D model of the molecule. This model would definitively confirm the (S) and (L) configurations at the chiral centers and provide detailed information on bond lengths, bond angles, and conformational preferences.
Currently, there is no publicly available crystal structure data for this compound. Therefore, the application of this technique remains a prospective method for the absolute structural confirmation of this specific compound.
Theoretical and Computational Studies of N 1 S Cbz 3 Phenylpropyl L Alanine
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are foundational computational techniques used to explore the three-dimensional structures and flexibility of molecules. For a molecule like N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine, which has multiple rotatable bonds, these studies are essential to identify its stable low-energy conformations.
Detailed research findings in this area would involve the use of molecular mechanics (MM) force fields to perform systematic or stochastic conformational searches. These methods help in understanding how the molecule might fold and interact with its environment, such as in a solvent or at the active site of a biological target. The conformational landscape of a peptide can play a significant role in its biological activity. mdpi.com
| Methodology | Objective | Typical Software | Expected Outcome |
| Molecular Mechanics (MM) | To rapidly calculate the potential energy of different conformations. | AMBER, CHARMM, GROMACS | Identification of a large number of possible conformations and their relative energies. |
| Conformational Search | To systematically explore the potential energy surface and identify low-energy conformers. | MacroModel, MOE | A set of stable, low-energy 3D structures of the molecule. |
| Molecular Dynamics (MD) | To simulate the movement of atoms over time and observe conformational changes. | AMBER, GROMACS, NAMD | Insight into the dynamic behavior and flexibility of the molecule in different environments. researchgate.net |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide a more detailed and accurate description of a molecule's electronic properties compared to molecular mechanics. These methods are used to understand the distribution of electrons within this compound, which is fundamental to its reactivity and interactions.
Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges. unc.edujomardpublishing.com These calculations can predict the most likely sites for nucleophilic or electrophilic attack and can help in understanding the molecule's chemical stability and reactivity. nih.gov
| Parameter | Significance | Common Computational Method |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. | DFT (e.g., B3LYP/6-31G*) |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and helps in predicting sites for intermolecular interactions. | DFT, Hartree-Fock |
| Partial Atomic Charges | Quantifies the charge on each atom, providing insight into electrostatic interactions. | Mulliken, Hirshfeld, NBO analysis |
Simulation Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those involving this compound. These studies can map out the entire reaction pathway, from reactants to products, through the identification of transition states.
By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates. Such simulations are invaluable for predicting how the molecule might be synthesized or how it might metabolize. For Cbz-protected amino groups, for instance, simulation can shed light on the mechanisms of deprotection. total-synthesis.commissouri.eduorganic-chemistry.org
| Computational Task | Purpose | Key Information Gained |
| Transition State Search | To identify the highest energy point along the reaction coordinate. | Geometry and energy of the transition state. |
| Intrinsic Reaction Coordinate (IRC) Calculation | To confirm that the identified transition state connects the reactants and products. | The minimum energy path of the reaction. |
| Activation Energy Calculation | To determine the energy barrier for the reaction. | Prediction of the reaction rate and feasibility. |
Prediction of Spectroscopic Properties from Computational Models
Computational models can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for structure validation and characterization. scielo.org.mxrsc.org
Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra are routinely performed using quantum chemical methods. researchgate.net For example, vibrational frequencies from DFT calculations can be correlated with experimental IR spectra to assign specific peaks to the vibrations of functional groups within the molecule. Similarly, NMR chemical shifts can be calculated and compared to experimental data to confirm the molecule's structure. nih.govnih.gov
| Spectroscopic Technique | Predicted Property | Computational Method | Application |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | DFT | Assignment of experimental IR bands and confirmation of functional groups. |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts and coupling constants. | DFT (GIAO method) | Structural elucidation and conformational analysis. |
| UV-Visible Spectroscopy | Electronic transition energies and oscillator strengths. | Time-Dependent DFT (TD-DFT) | Prediction of absorption maxima and understanding of electronic structure. |
Structural Analogues and Their Chemical Research Significance
Systematic Modification of the N-Terminal Protecting Group
The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group in peptide synthesis, valued for its stability and its removal by catalytic hydrogenation (H₂/Pd), strong acid (HBr/AcOH), or sodium in liquid ammonia. creative-peptides.com However, the specific requirements of a synthetic route or the desired chemical properties of the final product often necessitate the use of alternative protecting groups. The choice of protecting group is a critical aspect of synthetic strategy, influencing reaction conditions and orthogonality. masterorganicchemistry.compeptide.com
Common alternatives to the Cbz group include the tert-Butoxycarbonyl (Boc) and the 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. creative-peptides.comamericanpeptidesociety.org The Boc group is stable under basic conditions but is readily removed with acids like trifluoroacetic acid (TFA). creative-peptides.comamericanpeptidesociety.org This characteristic makes it a cornerstone of the "Boc strategy" in solid-phase peptide synthesis (SPPS). Conversely, the Fmoc group is stable to acid but is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in dimethylformamide (DMF), forming the basis of the widely used "Fmoc strategy". creative-peptides.commasterorganicchemistry.comamericanpeptidesociety.org
| Protecting Group | Abbreviation | Key Removal Conditions | Chemical Research Significance |
|---|---|---|---|
| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenation (e.g., H₂, Pd/C); Strong Acid (HBr/AcOH) creative-peptides.com | Classic protecting group; stable to mild acids and bases; useful in solution-phase synthesis. peptide.com |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., Trifluoroacetic Acid - TFA) americanpeptidesociety.org | Foundation of Boc-strategy SPPS; orthogonal to Fmoc and Cbz (under hydrogenation). iris-biotech.de Enables acid-labile deprotection schemes. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) americanpeptidesociety.org | Foundation of modern Fmoc-strategy SPPS; allows for very mild, base-labile deprotection; orthogonal to Boc and Cbz. iris-biotech.de |
Variations in the Phenylpropyl Side Chain
One avenue of exploration involves altering the phenyl ring itself. This can include introducing substituents (e.g., halogen, alkyl, or alkoxy groups) at various positions on the ring. These modifications can alter the electronic nature of the ring and its potential for specific interactions, such as pi-stacking or hydrophobic interactions.
Another approach is to modify the propyl linker or the phenyl group's substitution pattern. For example, replacing the phenyl group with a larger aromatic system, like a naphthyl group, or a non-aromatic cyclic group, such as a cyclohexyl group, can significantly change the molecule's steric profile. thermofisher.comfishersci.com An analogue like N-Fmoc-3-cyclohexyl-L-alanine demonstrates this principle, where the aromatic phenyl ring is replaced with a saturated cyclohexane (B81311) ring, thereby altering the hydrophobicity and conformational flexibility of the side chain. thermofisher.comfishersci.com
Furthermore, increasing the steric hindrance near the chiral center, as seen in Fmoc-3,3-diphenyl-L-alanine, introduces a gem-diphenyl group. chemimpex.comamericanchemicalsuppliers.com Such a modification dramatically increases the steric bulk of the side chain, which can be used to create specific conformational constraints within a larger peptide structure or to probe the spatial requirements of a binding site. chemimpex.com These variations are crucial for structure-activity relationship (SAR) studies in drug discovery and for developing novel peptide-based materials.
| Analogue Name | Modification | Chemical Research Significance |
|---|---|---|
| N-Fmoc-3-cyclohexyl-L-alanine | Phenyl group replaced with a cyclohexyl group. thermofisher.comfishersci.com | Alters lipophilicity and removes aromaticity, allowing study of the role of the aromatic ring in molecular interactions. |
| Fmoc-3,3-diphenyl-L-alanine | Features a gem-diphenyl group on the β-carbon of the alanine (B10760859) backbone. chemimpex.com | Introduces significant steric bulk, useful for creating conformational constraints and studying steric effects. chemimpex.com |
| Substituted Phenyl Analogues | Addition of functional groups (e.g., -Cl, -OCH₃) to the phenyl ring. | Modulates the electronic properties and interaction potential (e.g., hydrogen bonding, dipole interactions) of the side chain. |
Alterations to the L-Alanine Moiety
A fundamental alteration is the inversion of stereochemistry from L-alanine to D-alanine, yielding N-[1-(S)-Cbz-3-phenylpropyl]-D-alanine. chemicalbook.comchemdad.com In peptide chemistry, substituting an L-amino acid with its D-enantiomer can drastically alter the three-dimensional structure of a peptide chain and often confers resistance to enzymatic degradation by proteases. Investigating such stereoisomers is crucial for understanding the stereospecific requirements of biological targets.
Beyond stereochemistry, the methyl side chain of alanine can be replaced with other groups to explore the impact of size, polarity, and functionality. For example, analogues like N-Boc-3-(2-pyridyl)-L-alanine introduce a heterocyclic ring, which can alter solubility and introduce a potential metal chelation site or hydrogen bond acceptor. medchemexpress.com Similarly, Fmoc-β-cyclopropyl-L-Alanine incorporates a small, rigid cyclopropyl (B3062369) group, which introduces conformational constraints and alters the side chain's lipophilicity compared to the simple methyl group. medchemexpress.com The synthesis of enantiomerically enriched β-substituted alanine analogues containing groups like 1,2,3-triazoles further expands the chemical space, allowing for the introduction of diverse functionalities through click chemistry. nih.gov
| Analogue Name/Type | Modification | Chemical Research Significance |
|---|---|---|
| N-[1-(S)-Cbz-3-phenylpropyl]-D-alanine | L-alanine is replaced by its enantiomer, D-alanine. chemicalbook.com | Investigates the role of stereochemistry in chemical and biological activity; can enhance stability against enzymatic degradation. |
| N-Boc-3-(2-pyridyl)-L-alanine | Alanine's methyl group is replaced by a 2-pyridylmethyl group. medchemexpress.com | Introduces a heterocyclic, polar functional group, altering solubility and providing a site for coordination or hydrogen bonding. |
| Fmoc-β-cyclopropyl-L-Alanine | Alanine's methyl group is replaced by a cyclopropylmethyl group. medchemexpress.com | Introduces a small, rigid, lipophilic side chain, creating conformational constraints. |
| β-triazolyl-L-alanine analogues | Alanine's methyl group is replaced by a substituted triazolylmethyl group. nih.gov | Allows for the introduction of a wide variety of functional groups via Cu(I)-catalyzed cycloaddition (click chemistry). nih.gov |
Impact of Structural Modifications on Synthetic Routes and Chemical Behavior
Structural modifications to any part of the N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine scaffold invariably influence the synthetic strategies required for its preparation and alter its chemical behavior.
The choice of N-terminal protecting group fundamentally dictates the synthetic pathway. A Cbz-protected compound is often deprotected via hydrogenation, a method incompatible with other reducible functional groups in the molecule. In contrast, an Fmoc-protected analogue requires a base-labile deprotection step, while a Boc-protected analogue needs an acid-labile step. americanpeptidesociety.orgiris-biotech.de This means that the entire synthetic sequence, including the protection of other functional groups, must be planned around the lability of the chosen N-terminal protector to ensure selective transformations.
Changes to the side chains also necessitate adjustments to synthetic routes. For instance, synthesizing an analogue with a substituted phenyl ring may require starting with a correspondingly substituted precursor, such as a substituted β-benzoyl acrylate (B77674) or a substituted phenylbutyrate derivative. google.com The synthesis of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine, a close analogue, often involves the reductive amination of ethyl 2-oxo-4-phenylbutyrate with L-alanine, followed by hydrogenation, a route tailored to the specific structure of the target molecule. chemicalbook.comgoogle.com
Future Directions in Chemical Research on N 1 S Cbz 3 Phenylpropyl L Alanine
Exploration of Green Chemistry Approaches in its Synthesis
The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. Future research into the synthesis of N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine should prioritize the development of more sustainable methodologies. A significant area of focus is the replacement of conventional, often hazardous, organic solvents with greener alternatives. rsc.orgresearchgate.netcsbio.com Studies have shown the potential of solvents like propylene (B89431) carbonate as viable substitutes for dichloromethane (B109758) and DMF in both solution- and solid-phase peptide synthesis. rsc.orgresearchgate.net Investigating the applicability of such solvents for the synthesis of this specific dipeptide mimic could lead to a significant reduction in toxic waste generation. rsc.orgresearchgate.net
Furthermore, the exploration of enzymatic or chemo-enzymatic synthesis routes presents another promising green approach. Biocatalysts could offer high selectivity and milder reaction conditions compared to traditional chemical methods, minimizing energy consumption and by-product formation. Research could also focus on minimizing the use of protecting groups, a cornerstone of peptide synthesis that often leads to low atom economy. rsc.org Developing a synthetic pathway that reduces the number of protection and deprotection steps would be a significant step towards a more sustainable process. peptide.com
Table 1: Potential Green Solvents for Peptide Synthesis
| Solvent | Key Advantages |
| Propylene Carbonate | Biodegradable, low toxicity, suitable for both solution- and solid-phase synthesis. rsc.orgresearchgate.net |
| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity than traditional THF. csbio.com |
| Dimethyl Sulfoxide (DMSO) | Low toxicity, high boiling point, effective in binary mixtures. csbio.com |
| Anisole | Can be used as a less polar solvent component in reaction mixtures. chemrxiv.org |
Development of Novel Catalytic Applications Beyond Peptide Synthesis
While N-protected amino acids and their derivatives are fundamental in peptide synthesis, their potential as ligands in catalysis is an expanding field of study. nih.govmdpi.com Future research should investigate the catalytic activity of this compound and its metal complexes in various organic transformations. Mono-N-protected amino acids (MPAAs) have already demonstrated their effectiveness in promoting palladium-catalyzed C-H activation reactions. nih.govacs.org The unique structural features of this compound, including its chirality and the presence of both carboxyl and amide functionalities, could be leveraged to design novel asymmetric catalysts.
Investigations could focus on its application in reactions such as asymmetric hydrogenation, aldol (B89426) reactions, and Michael additions. mdpi.com The formation of transition metal complexes with this compound could lead to catalysts with high enantioselectivity. mdpi.com Furthermore, incorporating this molecule into larger peptide scaffolds could create metallopeptides with tailored catalytic activities, mimicking the efficiency and selectivity of natural enzymes. nih.gov
Advanced Studies on Supramolecular Interactions in Chemical Systems
The self-assembly of molecules into well-defined supramolecular structures is a powerful tool in materials science and nanotechnology. Phenylalanine derivatives are known to form various supramolecular architectures, such as hydrogels and nanostructures, driven by non-covalent interactions like hydrogen bonding and π-π stacking. digitellinc.comnih.gov Future research should delve into the supramolecular behavior of this compound.
Table 2: Key Supramolecular Interactions to Investigate
| Interaction Type | Potential Application |
| Hydrogen Bonding | Formation of hydrogels and other self-assembled materials. digitellinc.com |
| π-π Stacking | Stabilization of supramolecular structures, chiral recognition. digitellinc.comnih.gov |
| Host-Guest Interactions | Development of sensors and molecular recognition systems. researchgate.net |
| Coordination with Metal Ions | In-situ morphological transitions of self-assembled structures. digitellinc.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The automation of chemical synthesis is revolutionizing the way molecules are produced, offering enhanced efficiency, reproducibility, and safety. creative-peptides.comamericanpeptidesociety.org Integrating the synthesis of this compound into flow chemistry and automated platforms is a critical area for future research. Flow chemistry, where reactions are performed in continuous-flowing streams, can offer precise control over reaction parameters, leading to higher yields and purity. chemrxiv.org
Developing a continuous-flow process for the synthesis of this compound would not only make its production more efficient but also facilitate its use in the automated synthesis of larger, more complex molecules. Automated peptide synthesizers, which utilize solid-phase peptide synthesis (SPPS), could be adapted for the incorporation of this compound into peptide chains. beilstein-journals.orgnih.gov This would enable the high-throughput synthesis of novel peptidomimetics with potential therapeutic applications. nih.gov Research in this area should focus on optimizing reaction conditions for flow and automated systems, including solvent selection, reaction times, and purification methods, to ensure compatibility and efficiency. chemrxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
